2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium
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Overview
Description
2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various pharmaceutical drugs, including antimicrobial, antiviral, and anticancer agents . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium typically involves the reaction of 4-(diethylamino)benzaldehyde with 2-amino-3,6-dimethylbenzo[d]thiazole under acidic conditions. The reaction is carried out in a solvent such as ethanol or acetic acid at elevated temperatures . The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . Additionally, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its diethylamino group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H23N2S+ |
---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-diethylaniline |
InChI |
InChI=1S/C19H23N2S/c1-5-21(6-2)16-10-8-15(9-11-16)19-20(4)17-12-7-14(3)13-18(17)22-19/h7-13H,5-6H2,1-4H3/q+1 |
InChI Key |
WPIXUKQQLRQGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=[N+](C3=C(S2)C=C(C=C3)C)C |
Origin of Product |
United States |
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